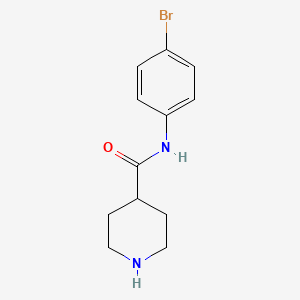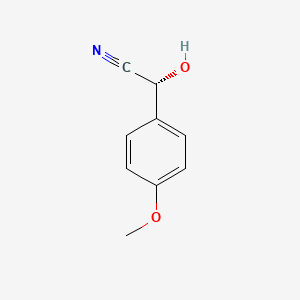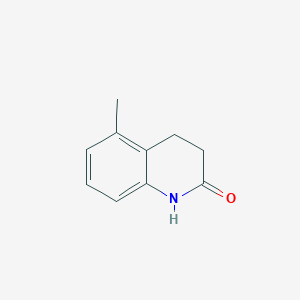
5-Methyl-3,4-dihydroquinolin-2(1h)-one
Vue d'ensemble
Description
5-Methyl-3,4-dihydroquinolin-2(1h)-one (5-MeDHQ) is a heterocyclic organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemical research, and drug discovery. 5-MeDHQ has been identified as an important intermediate for the synthesis of various biologically active compounds, such as the antifungal drug terbinafine, the anti-inflammatory drug ibuprofen, and the anticonvulsant drug pregabalin. 5-MeDHQ is also known to possess a wide range of biological activities, including anti-inflammatory, anticonvulsant, antioxidant, and immunomodulatory effects. In addition, 5-MeDHQ has been investigated for its potential role in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and cancer.
Applications De Recherche Scientifique
Synthesis and Spectroscopic Characterization
5-Methyl-3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized for various applications, including the development of novel ligands for metal complexes. These complexes have been evaluated for their antimicrobial activities, showcasing the versatility of 5-methylquinolinone derivatives in creating biologically active compounds (K. Patel & H. S. Patel, 2017).
Anticancer and Antimicrobial Properties
Compounds derived from 5-Methyl-3,4-dihydroquinolin-2(1H)-one have demonstrated potential in anticancer and antimicrobial applications. For instance, novel dyes derived from 2,4-dihydroxyquinoline, which share a structural motif with 5-Methyl-3,4-dihydroquinolin-2(1H)-one, exhibited antimicrobial, DNA protection, and anticancer activities, indicating their potential as drugs or drug additives (Nesrin Şener et al., 2018).
Tubulin-Polymerization Inhibitors
Research on the modification of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety has led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site, with significant implications for cancer treatment. These compounds showed high in vitro cytotoxic activity and significant potency against tubulin assembly, highlighting the therapeutic potential of 5-methylquinolinone derivatives (Xiao-Feng Wang et al., 2014).
Corrosion Inhibition
Derivatives of 5-Methyl-3,4-dihydroquinolin-2(1H)-one have also found applications in materials science, particularly as corrosion inhibitors. Studies have shown these derivatives to be effective in protecting metal surfaces against corrosion, thereby extending the lifespan of these materials in aggressive environments (M. Rbaa et al., 2019).
Electrochemical and Surface Studies
Further research into 8-hydroxyquinoline derivatives, which are structurally related to 5-Methyl-3,4-dihydroquinolin-2(1H)-one, has demonstrated their efficacy as corrosion inhibitors in phosphoric acid environments. This highlights the potential of these compounds in protecting carbon steel against corrosion, with implications for industrial applications (M. Faydy et al., 2020).
Propriétés
IUPAC Name |
5-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-9-8(7)5-6-10(12)11-9/h2-4H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPISFHRFQHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443645 | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3,4-dihydroquinolin-2(1h)-one | |
CAS RN |
20151-46-6 | |
| Record name | 5-Methyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20151-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinolinone, 3,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




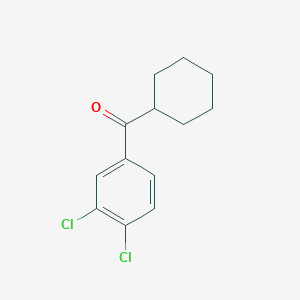

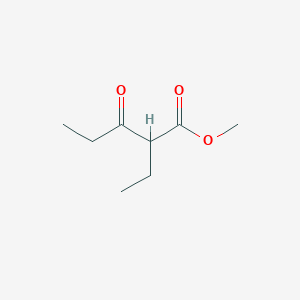
![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)
![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)

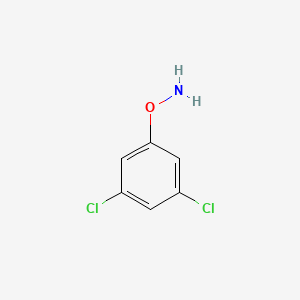
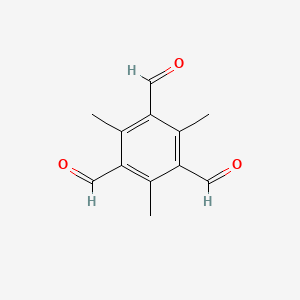
![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)

